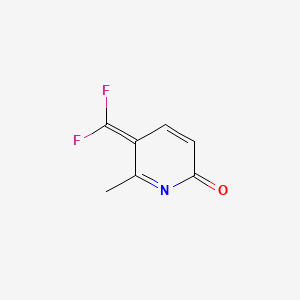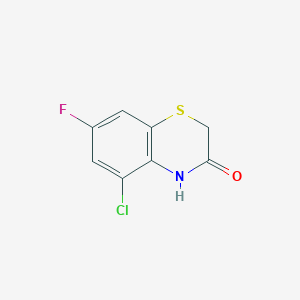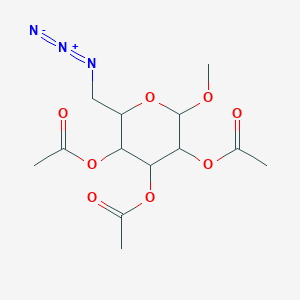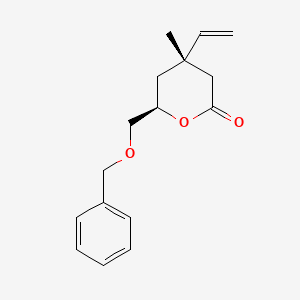![molecular formula C26H30O10 B12325104 19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B12325104.png)
19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isolimonexic acid is a highly oxygenated terpenoid secondary metabolite found predominantly in citrus fruits such as lemons, limes, oranges, and grapefruits. It belongs to the family of citrus limonoids, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isolimonexic acid can be synthesized through various chemical reactions involving the opening of lactone rings and subsequent condensation with glucose. The synthetic route typically involves the use of organic solvents such as ethyl acetate and methanol for extraction and purification .
Industrial Production Methods: Industrially, isolimonexic acid is often extracted from the peel and seeds of citrus fruits. The process involves several steps, including extraction, purification, and crystallization. The use of advanced chromatographic techniques ensures the high purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Isolimonexic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various derivatives of isolimonexic acid, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Isolimonexic acid has a wide range of scientific research applications:
Chemistry: It is used as a lead compound in the synthesis of new pharmacologically active molecules.
Biology: It serves as a model compound for studying the biosynthesis of terpenoids.
Medicine: Its anticancer, antimicrobial, and antioxidant properties make it a potential candidate for drug development.
Industry: It is used in the formulation of natural insecticides and preservatives
Wirkmechanismus
The mechanism of action of isolimonexic acid involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity. For instance, its anticancer activity is attributed to the activation of caspase-7, leading to apoptosis in cancer cells . Additionally, it inhibits the fusion of viral proteins, making it a potential antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Isolimonexic acid is structurally related to other citrus limonoids such as limonin, nomilin, and obacunone. it is unique in its higher oxygen content and specific biological activities. Similar compounds include:
Limonin: Known for its bitter taste and anticancer properties.
Nomilin: Exhibits antimicrobial and antidiabetic activities.
Obacunone: Used in traditional medicine for its anti-inflammatory properties
Isolimonexic acid stands out due to its potent antiviral and anticancer activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C26H30O10 |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3 |
InChI-Schlüssel |
DNNFETMOXYZICP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)

![Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B12325058.png)



![[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B12325066.png)

![11-Methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one](/img/structure/B12325074.png)
![3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B12325075.png)
![Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride](/img/structure/B12325076.png)
![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12325090.png)

